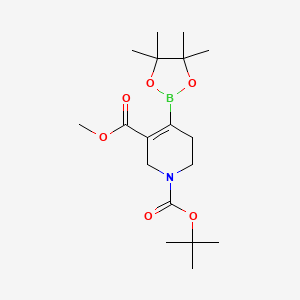
1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester typically involves the reaction of 1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and probes.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester involves its ability to form stable carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. The boronic ester group acts as a nucleophile, participating in transmetalation with palladium catalysts to form new carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-indole-5-boronic acid pinacol ester
- 1-Boc-pyrrole-2-boronic acid pinacol ester
Uniqueness
1-Boc-5-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is unique due to its specific structure, which combines a boronic ester with a tetrahydropyridine ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C18H30BNO6 |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C18H30BNO6/c1-16(2,3)24-15(22)20-10-9-13(12(11-20)14(21)23-8)19-25-17(4,5)18(6,7)26-19/h9-11H2,1-8H3 |
InChI Key |
PWPXXKSVAPMRFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















